5H-purine - 273-24-5

5H-purine

Catalog Number: EVT-365270
CAS Number: 273-24-5
Molecular Formula: C5H4N4
Molecular Weight: 120.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

5H-purine can be derived from various natural sources, including nucleic acids and certain plant extracts. It is also synthesized in laboratories for research purposes. The compound plays a significant role in the synthesis of nucleotides, which are the building blocks of DNA and RNA.

Classification

5H-purine is classified as a purine base, which is a type of nitrogenous base. It can be categorized further into subgroups based on its functional groups and structural properties. In biochemistry, purines are classified as either purine bases or purine nucleosides when attached to a sugar molecule.

Synthesis Analysis

Methods

The synthesis of 5H-purine can be achieved through several methods, including:

  • Chemical Synthesis: Traditional organic synthesis techniques involve the use of various reagents and catalysts to construct the purine ring system. This may include cyclization reactions that form the fused ring structure.
  • Biological Synthesis: In biological systems, 5H-purine can be synthesized from simpler precursors through enzymatic reactions. This pathway often involves the de novo synthesis of purines from amino acids and other substrates.

Technical Details

For chemical synthesis, one common method involves the use of formamide and urea under high temperature and pressure conditions to promote cyclization. The reaction typically requires careful control of temperature and reaction time to optimize yield.

Molecular Structure Analysis

Structure

The molecular structure of 5H-purine consists of a bicyclic system with the following features:

  • Molecular Formula: C₅H₄N₄
  • Molecular Weight: Approximately 136.11 g/mol
  • Structural Representation: The compound's structure can be depicted using standard chemical notation, showing the arrangement of carbon (C), hydrogen (H), and nitrogen (N) atoms.

Data

The three-dimensional structure of 5H-purine can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with other molecules.

Chemical Reactions Analysis

Reactions

5H-purine participates in various chemical reactions, including:

  • Methylation: The introduction of methyl groups to form derivatives such as 6-methyl-5H-purine.
  • Hydroxylation: The addition of hydroxyl groups, leading to compounds that may exhibit different biological activities.

Technical Details

Reactions involving 5H-purine often require specific conditions such as controlled pH, temperature, and the presence of catalysts. For instance, methylation reactions may involve alkylating agents like dimethyl sulfate under alkaline conditions.

Mechanism of Action

Process

The mechanism of action for 5H-purine in biological systems primarily revolves around its role in nucleotide metabolism. It acts as a precursor for adenine and guanine nucleotides, which are critical for DNA and RNA synthesis.

Data

Studies have shown that 5H-purine can influence cellular processes by modulating signaling pathways involved in cell growth and differentiation. Its incorporation into nucleic acids affects gene expression and cellular function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and alcohol, with varying solubility depending on pH.
  • Melting Point: The melting point ranges around 220-225 °C.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms in the ring structure.
Applications

Scientific Uses

5H-purine has several applications in scientific research:

  • Biochemical Research: Used as a model compound to study purine metabolism and enzymatic reactions.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its role in cellular processes.
  • Genetic Studies: Utilized in studies related to DNA replication and repair mechanisms.
Biosynthesis and Metabolic Pathways of 5H-Purine

De Novo Purine Synthesis Mechanisms in Eukaryotes and Archaea

The de novo biosynthesis of 5H-purine derivatives initiates with the activated ribose sugar 5-phosphoribosyl-α-pyrophosphate (PRPP), serving as the foundational scaffold. In eukaryotes, the purine ring is assembled through 11 enzymatic steps, culminating in inosine monophosphate (IMP)—the first fully formed purine nucleotide. Key characteristics include:

  • Atom Incorporation: The purine ring integrates atoms from diverse metabolic pools:
  • N1 from aspartate
  • C2 and C8 from formyl-THF
  • N3 and N9 from glutamine
  • C4, C5, and N7 from glycine
  • C6 from bicarbonate [1] [5] [10]
  • Channeling of Intermediates: Unstable intermediates like 5'-phosphoribosylamine (PRA) (half-life: 38 seconds) are channeled directly between enzymes (e.g., amidophosphoribosyltransferase to GAR synthetase) to prevent hydrolysis [1].
  • Archaeal Variations: Archaea exhibit pathway mosaicism:
  • 58 of 65 archaeal species possess near-complete de novo pathways, while 7 species (e.g., Nanoarchaeum equitans) lack biosynthetic genes and rely on environmental purine salvage [2] [6].
  • Missing genes for glycinamide ribonucleotide formyltransferase (GAR Tfase) or IMP cyclohydrolase in 25 species suggest undiscovered enzyme variants [6].

Table 1: Origins of Atoms in the Purine Ring Structure

Atom PositionBiosynthetic PrecursorEnzyme Involved
N1AspartateAdenylosuccinate synthetase
C210-Formyl-THFIMP synthase (formylation)
N3GlutamineFGAM synthetase
C4, C5, N7GlycineGAR synthetase
C6HCO₃⁻ (bicarbonate)AIR carboxylase
C810-Formyl-THFGAR transformylase
N9GlutamineAmidophosphoribosyltransferase

Salvage Pathways: Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

Salvage pathways recover purine bases from nucleic acid degradation, conserving energy. Central to this process is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyzes:

Hypoxanthine/Guanine + PRPP → IMP/GMP + PPi  
  • Metabolic Efficiency: Salvage requires only 2 ATP equivalents versus 6 for de novo synthesis, making it critical in post-mitotic cells (e.g., neurons) [1] [8].
  • Clinical Significance: HGPRT deficiency causes Lesch-Nyhan syndrome, characterized by uric acid overproduction and neurological dysfunction due to disrupted purine recycling [1] [3].
  • Oncogenic Role: Elevated HGPRT activity in tumors promotes nucleotide synthesis, conferring growth advantages and chemoresistance [3] [4].

Metabolic Regulation by Feedback Inhibition (PRPP Synthase, AMP Deaminase)

Purine flux is tightly controlled via allosteric feedback:

  • PRPP Synthase: Activated by inorganic phosphate but inhibited by purine ribonucleotides (AMP, ADP, GMP, GDP). This regulates substrate availability for de novo and salvage pathways [1] [5].
  • Amidophosphoribosyltransferase: The committed step enzyme (de novo pathway) is feedback-inhibited by IMP, AMP, and GMP, while activated by PRPP [5] [10].
  • AMP Deaminase: Converts AMP to IMP, modulating adenine nucleotide pools. Its inhibition elevates AMP levels, potentially leading to uric acid overproduction and gout [9].

Table 2: Key Regulatory Enzymes in Purine Metabolism

EnzymeEffector(s)EffectPathway Step
Ribose-phosphate diphosphokinase (PRPP synthase)Pi (activator); ADP/GDP (inhibitors)PRPP availabilityPrecursor activation
AmidophosphoribosyltransferasePRPP (activator); AMP/ADP/ATP/GMP/GDP/GTP (inhibitors)Committed step controlPRA formation
IMP DehydrogenaseGMP (inhibitor)GTP biosynthesisIMP → XMP
Adenylosuccinate SynthetaseAMP (inhibitor)AMP biosynthesisIMP → Adenylosuccinate
AMP DeaminaseGTP (activator); Pi (inhibitor)AMP/IMP balanceAMP → IMP

Enzymatic Interconversion of Purine Nucleotides (IMP, XMP, GMP)

IMP serves as the nodal point for purine nucleotide diversification:

  • AMP Synthesis:
  • IMP + Aspartate + GTP → Adenylosuccinate (catalyzed by adenylosuccinate synthetase)
  • Adenylosuccinate → AMP + Fumarate (via adenylosuccinate lyase) [5] [9]
  • GMP Synthesis:
  • IMP → Xanthosine monophosphate (XMP) via IMP dehydrogenase (NAD⁺-dependent)
  • XMP + Glutamine + ATP → GMP (catalyzed by GMP synthetase) [1] [7]
  • Purine Nucleotide Cycle: In muscle, AMP deaminase converts AMP to IMP, generating ammonia. IMP is then resynthesized to AMP using aspartate-derived fumarate, linking purine metabolism to energy homeostasis [9].

Evolutionary Divergence in Purine Biosynthesis Across Domains

Purine biosynthesis exhibits domain-specific adaptations:

  • Conservation in Eukaryotes and Bacteria: Enzymatic steps from PRPP to IMP are largely conserved, reflecting purines' essential role in nucleic acid synthesis [2] [6].
  • Archaeal Innovations:
  • Nonhomologous Enzyme Substitutions: Archaea utilize four distinct enzyme variants not found in bacteria/eukaryotes (e.g., novel forms of formylglycinamidine ribonucleotide synthetase).
  • Gene Loss in Obligate Symbionts: Parasitic archaea (e.g., Nanoarchaeum equitans) lack de novo genes, relying on host-derived purines [6].
  • Horizontal Gene Transfer: Patchy gene distribution suggests HGT events between archaea and bacteria, followed by lineage-specific gene loss [6].
  • Functional Redundancy: Archaea show gene duplications (e.g., AICAR formyltransferase) in 5/11 pathway steps, enhancing metabolic resilience [2].

Table 3: Evolutionary Distribution of Purine Biosynthesis Components

FeatureEukaryotes/BacteriaArchaea
PRPP to IMP Pathway CompletionNear-universal58/65 species (7 lack pathway)
Enzyme HomologyHigh conservationNonhomologous substitutions in 4 steps
Gene RedundancyRareCommon (5/11 steps)
Histidine Biosynthesis LinkAICAR recycled via PurHAbsent in auxotrophs (e.g., T. onnurineus)

Complete List of Purine Compounds Mentioned:5H-Purine, 5-Phosphoribosyl-α-pyrophosphate (PRPP), Inosine Monophosphate (IMP), Xanthosine Monophosphate (XMP), Guanosine Monophosphate (GMP), Adenosine Monophosphate (AMP), Hypoxanthine, Glycinamide Ribotide (GAR), Formylglycinamide Ribotide (FGAR), Aminoimidazole Ribotide (AIR), Aminoimidazole Carboxamide Ribotide (AICAR), Formylaminoimidazole Carboxamide Ribotide (FAICAR), Adenylosuccinate.

Properties

CAS Number

273-24-5

Product Name

5H-purine

IUPAC Name

5H-purine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H

InChI Key

MBXKAFPOCZVZIP-UHFFFAOYSA-N

SMILES

C1=NC=NC2=NC=NC21

Canonical SMILES

C1=NC=NC2=NC=NC21

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